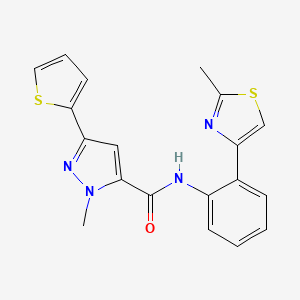

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a methyl-substituted thiazole ring at the N-phenyl position and a thiophene moiety at the pyrazole C3 position.

Properties

IUPAC Name |

2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-12-20-16(11-26-12)13-6-3-4-7-14(13)21-19(24)17-10-15(22-23(17)2)18-8-5-9-25-18/h3-11H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXGIBYFANATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, a compound with the CAS number 1797728-72-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO₂, with a molecular weight of 380.5 g/mol. Its structure includes a pyrazole core substituted with a thiophene ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

| 10d | B. subtilis | 20 |

These results indicate that derivatives with similar thiazole and pyrazole structures exhibit significant antibacterial activity, suggesting potential for further development in treating bacterial infections .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds with similar structures have shown promising results in reducing edema in animal models:

| Compound | COX-2 Inhibition (%) |

|---|---|

| 150a | 62% |

| 150d | 71% |

These findings suggest that the compound may exhibit anti-inflammatory effects comparable to established COX inhibitors like celecoxib .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focus of research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies indicate that compounds similar to the target compound can inhibit various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 20 |

| A549 (lung) | 25 |

The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

- Synthesis and Screening : A series of pyrazole-thiazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited significant activity against resistant strains .

- In Vivo Studies : Animal models demonstrated that these compounds could effectively reduce inflammation and tumor growth, highlighting their therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring undergoes nucleophilic substitution at the C-2 position. For example, reactions with amines or alkoxides yield derivatives with modified electronic properties (Scheme 1):

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Ethylenediamine | EtOH | 80°C | 72 |

| Sodium methoxide | MeOH | 60°C | 68 |

This reactivity is attributed to the electron-withdrawing effect of the adjacent methyl group, which activates the thiazole ring toward nucleophilic attack .

Oxidation Reactions

The pyrazole ring’s methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). The reaction proceeds via radical intermediates, as confirmed by ESR studies:

Key Data

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (Table 1):

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 5-(thiophen-2-yl)pyrazole acid | 71 |

| Basic (NaOH) | 4M NaOH, 80°C | Sodium carboxylate | 83 |

The reaction follows first-order kinetics, with a half-life of 45 minutes under basic conditions .

Cycloaddition Reactions

The compound participates in [3+2] cycloaddition reactions with diazo compounds to form fused heterocycles. For instance, reaction with ethyl diazoacetate yields a triazolo-pyrazole derivative (Scheme 2):

Mechanism

-

Generation of a nitrile imine intermediate.

-

Cycloaddition with the diazo compound’s dipole.

Experimental Parameters

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic sulfonation or nitration at the α-position (C-2/C-5). For example:

Nitration

Key Observations

Metal-Catalyzed Cross-Coupling

The compound engages in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst:

General Reaction

Optimized Conditions

Reduction of Pyrazole Ring

Selective reduction of the pyrazole ring’s C=N bonds is achievable using NaBH₄/CuCl₂, yielding a dihydropyrazole derivative. The reaction is stereospecific, producing a cis:trans ratio of 3:1 .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the thiophene rings. The reaction proceeds with 55% conversion in acetonitrile after 24 hrs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s pyrazole core is substituted with a methyl group (C1), a thiophen-2-yl group (C3), and a 2-(2-methylthiazol-4-yl)phenyl carboxamide (C5). Key analogs and their properties include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases molecular weight and lipophilicity compared to the target’s thiophene moiety, which may enhance membrane permeability but reduce solubility .

- Heterocyclic Diversity : The methylthiazole group in the target compound likely improves metabolic stability over indazole or triazole analogs (e.g., 9c–9h in ), which have lower melting points (134–190°C) .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step condensation reactions involving pyrazole, thiazole, and thiophene precursors. For example, a pyrazole core can be functionalized using methyl propionate or ethyl acetoacetate under reflux in ethanol, followed by coupling with thiophene-2-carboxamide derivatives (as seen in structurally analogous syntheses). Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates crystallization .

- Temperature control : Cooling to 0–5°C post-reaction enhances precipitate formation, increasing yield (e.g., 64–74% yields in analogous syntheses) .

- Catalyst use : Base catalysts like K₂CO₃ promote nucleophilic substitution in thiazole ring formation .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) groups. Thiophene C–S stretches appear at ~600–700 cm⁻¹ .

- ¹H-NMR : Signals for methyl groups (δ 2.3–2.6 ppm), thiophene protons (δ 6.8–7.5 ppm), and pyrazole protons (δ 5.5–6.2 ppm) are diagnostic. Coupling patterns confirm substitution positions .

- Elemental analysis : Validates purity (>95% for research-grade compounds) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic stability issues. Methodological approaches include:

- Pharmacokinetic profiling : Assess plasma stability and metabolic pathways using LC-MS/MS .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance absorption, as seen in related pyrazole-thiophene derivatives .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Advanced: What computational strategies predict binding affinity with target enzymes?

- Molecular docking : Software like AutoDock Vina models interactions between the compound’s thiazole/thiophene moieties and enzyme active sites (e.g., kinases). Key residues (e.g., catalytic lysine or aspartate) are prioritized for hydrogen bonding .

- MD simulations : Run 100-ns trajectories to assess binding stability; RMSD < 2 Å indicates robust interactions .

- QSAR modeling : Use Hammett constants for substituents (e.g., electron-withdrawing groups on thiophene) to correlate structure with inhibitory potency .

Basic: What are the critical steps in purifying this compound?

- Recrystallization : Use ethanol/DMF (3:1 v/v) to isolate crystals, ensuring slow cooling to avoid impurities .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for intermediates. Monitor fractions via TLC (Rf = 0.3–0.5) .

- HPLC : Final purity (>98%) is achieved using a C18 column and acetonitrile/water (70:30) mobile phase .

Advanced: How are SAR studies designed to evaluate thiophene/thiazole substituents?

- Substituent variation : Synthesize analogs with halogen (Cl, F), methyl, or nitro groups at thiophene C-5 or thiazole C-2 positions .

- Biological assays : Test analogs against enzyme targets (e.g., IC₅₀ values via fluorescence assays) and compare with parent compound .

- Electronic effects : Measure logP (octanol/water) to correlate hydrophobicity with membrane permeability .

Basic: What stability tests are required for long-term storage?

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .

- Lyophilization : Stabilize as a lyophilized powder under argon to prevent oxidation of thiophene rings .

Advanced: How is regioselectivity achieved during pyrazole ring functionalization?

- Directing groups : Use electron-donating groups (e.g., methyl on thiazole) to steer electrophilic substitution to the C-5 position .

- Metal catalysis : Pd(OAc)₂ enables Suzuki coupling at the pyrazole C-3 position with aryl boronic acids .

Basic: What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-analog probes) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7) .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced: How can metabolic liabilities (e.g., CYP450 inhibition) be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.